molecular formula C11H10F3NO3 B2896653 N-[2-Methoxy-6-(trifluoromethoxy)phenyl]prop-2-enamide CAS No. 2361641-36-1

N-[2-Methoxy-6-(trifluoromethoxy)phenyl]prop-2-enamide

Cat. No.: B2896653
CAS No.: 2361641-36-1
M. Wt: 261.2
InChI Key: XKZZJXYIXDJGLS-UHFFFAOYSA-N
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Description

N-[2-Methoxy-6-(trifluoromethoxy)phenyl]prop-2-enamide is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. The presence of the trifluoromethoxy group imparts distinct properties to the compound, making it valuable in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-Methoxy-6-(trifluoromethoxy)phenyl]prop-2-enamide typically involves the introduction of the trifluoromethoxy group into the aromatic ring, followed by the formation of the prop-2-enamide moiety. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The use of innovative trifluoromethoxylation reagents has also facilitated the synthesis of such compounds on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

N-[2-Methoxy-6-(trifluoromethoxy)phenyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[2-Methoxy-6-(trifluoromethoxy)phenyl]prop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-Methoxy-6-(trifluoromethoxy)phenyl]prop-2-enamide involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-{[2-methoxy-6-(trifluoromethoxy)phenyl]methyl}prop-2-enamide
  • N-[2-Methoxy-6-(trifluoromethoxy)phenyl]prop-2-enamide

Uniqueness

This compound stands out due to its specific trifluoromethoxy group, which imparts unique chemical and physical properties. This makes it particularly valuable in applications where such properties are desired, such as in the development of new pharmaceuticals or advanced materials .

Properties

IUPAC Name

N-[2-methoxy-6-(trifluoromethoxy)phenyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3NO3/c1-3-9(16)15-10-7(17-2)5-4-6-8(10)18-11(12,13)14/h3-6H,1H2,2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKZZJXYIXDJGLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC(F)(F)F)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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